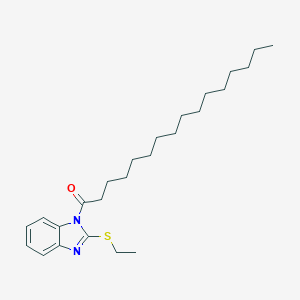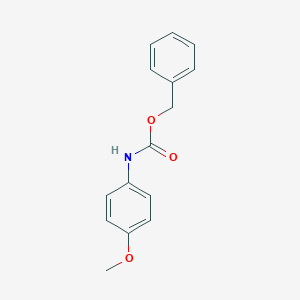
Benzyl (4-methoxyphenyl)carbamate
Overview
Description
Benzyl (4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 4-methoxyphenyl group
Mechanism of Action
Target of Action
Benzyl (4-methoxyphenyl)carbamate is primarily used as a protecting group in organic synthesis . Its primary targets are functional groups in organic molecules, particularly amines and phenols . These functional groups are often the most reactive sites in a molecule, and using a protecting group like this compound can prevent unwanted side reactions .
Mode of Action
The compound acts by reducing the nucleophilic character of the heteroatom in the functional group . This is achieved through the formation of a carbamate group, which is stable in both mild acidic and basic conditions . The carbamate group can be introduced by the reaction of benzyl chloroformate in the presence of a mild base at room temperature .
Biochemical Pathways
The use of this compound affects the synthetic pathways of organic compounds . By protecting reactive functional groups, it allows for the selective reaction of other parts of the molecule. This is particularly important in the synthesis of complex molecules such as pharmaceuticals, peptides, nucleotides, and carbohydrates .
Result of Action
The primary result of the action of this compound is the protection of reactive functional groups , allowing for selective reactions elsewhere in the molecule . Once its role is fulfilled, the protecting group can be removed, often through the use of a catalyst or specific reaction conditions . For instance, the carbamate group can be removed using palladium-catalysed hydrogenolysis .
Action Environment
The action of this compound is influenced by various environmental factors. Its stability in both mild acidic and basic conditions allows it to be used in a variety of reaction environments . Furthermore, the conditions for deprotection can be adjusted based on the specific requirements of the synthesis . For example, the use of nickel boride generated in situ from nickel chloride and sodium borohydride in methanol at ambient temperature has been developed for the deprotection of N-benzyloxycarbonyl and O-benzyloxycarbonyl groups .
Biochemical Analysis
Biochemical Properties
Benzyl (4-methoxyphenyl)carbamate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through hydrolysis of its ester or amide bond
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (4-methoxyphenyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Nickel boride, sodium borohydride.
Substitution: Various nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines and phenols.
Substitution: Substituted carbamates.
Scientific Research Applications
Benzyl (4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzyl carbamate: Lacks the methoxy substitution, making it less reactive in certain chemical reactions.
4-Methoxyphenyl carbamate: Does not have the benzyl group, which affects its solubility and reactivity.
N-Phenyl carbamate: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
Uniqueness: Benzyl (4-methoxyphenyl)carbamate is unique due to the presence of both benzyl and 4-methoxyphenyl groups, which confer specific chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
benzyl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)16-15(17)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFWYDWMSROEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)

![DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE](/img/structure/B386214.png)
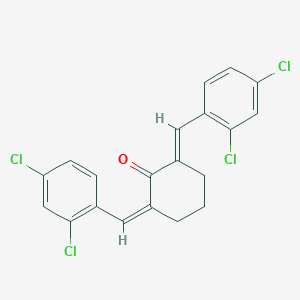
![Diethyl 1-(benzoylamino)-2-[(4-chlorophenyl)sulfanyl]vinylphosphonate](/img/structure/B386217.png)
![N-[1-(diphenylphosphoryl)-2-(1-piperidinyl)vinyl]benzamide](/img/structure/B386218.png)
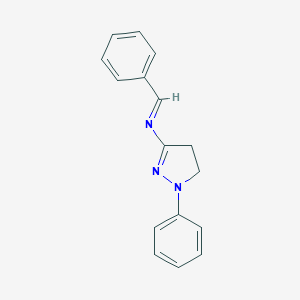
![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)
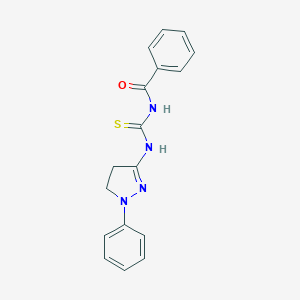
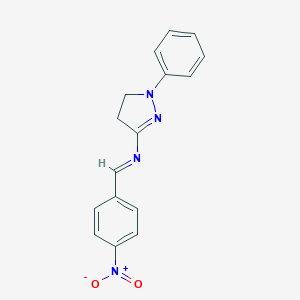
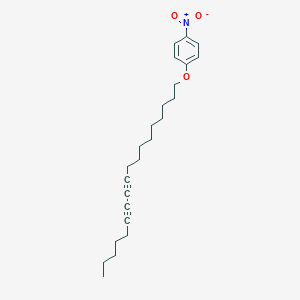
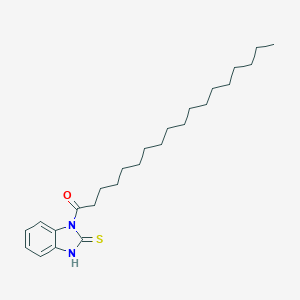
![N,N-bis(2-hydroxyethyl)-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B386228.png)
